

# An In-depth Technical Guide to Methyl 4-acetamido-2-methoxybenzoate

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## Compound of Interest

Compound Name: *Methyl 4-acetamido-2-methoxybenzoate*

Cat. No.: *B051611*

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## Foreword

In the intricate landscape of pharmaceutical development, the purity and characterization of intermediates are paramount. This guide provides a comprehensive technical overview of **Methyl 4-acetamido-2-methoxybenzoate**, a key building block and a significant impurity in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into its fundamental properties, synthesis, analytical characterization, and critical role in drug development, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical industry. This document is structured to provide not just data, but a causal understanding of the experimental choices and validation systems inherent in working with this compound.

## Introduction and Strategic Importance

**Methyl 4-acetamido-2-methoxybenzoate**, with the CAS Number 4093-29-2, is a substituted aromatic compound that serves as a crucial intermediate in organic synthesis.[1][2] Its strategic importance is primarily linked to its role as a precursor and a related compound to prokinetic agents like Metoclopramide and Bromopride.[1] Understanding the synthesis, purity, and spectral characteristics of this molecule is essential for controlling the quality and efficacy of the final drug products. It is recognized as Metoclopramide EP Impurity D, highlighting its significance in regulatory and quality control spheres.[3]

## Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in synthesis and analysis. The properties of **Methyl 4-acetamido-2-methoxybenzoate** are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	223.23 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Off-white to light beige solid	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	127-132 °C	<a href="#">[1]</a>
Boiling Point	417.5 °C at 760 mmHg (Predicted)	<a href="#">[1]</a>
Density	1.21 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a>
Solubility	Sparingly soluble in DMSO, slightly soluble in Methanol and Water.	<a href="#">[1]</a>
CAS Number	4093-29-2	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	methyl 4-acetamido-2-methoxybenzoate	<a href="#">[3]</a>
SMILES	<chem>CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC</chem>	<a href="#">[1]</a> <a href="#">[3]</a>

## Synthesis and Purification

The synthesis of **Methyl 4-acetamido-2-methoxybenzoate** is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity. Below is a representative laboratory-scale synthesis protocol.

### Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

The precursor, Methyl 4-acetamido-2-hydroxybenzoate, is synthesized via the acetylation of Methyl 4-amino-2-hydroxybenzoate.

Protocol:

- Dissolve Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in ethyl acetate.
- Add a solution of sodium bicarbonate (1.4 equivalents) in water.
- Cool the biphasic mixture to 0°C with vigorous stirring.
- Slowly add acetyl chloride (1.4 equivalents) dropwise, maintaining the temperature at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield Methyl 4-acetamido-2-hydroxybenzoate as a white solid.<sup>[4]</sup>

The causality behind this procedure lies in the use of a biphasic system with a mild base (sodium bicarbonate) to neutralize the HCl generated during the acetylation, preventing acid-catalyzed side reactions and protecting the ester functionality.

## Methylation to form Methyl 4-acetamido-2-methoxybenzoate

The final product is obtained through the methylation of the hydroxyl group of Methyl 4-acetamido-2-hydroxybenzoate.

Protocol:

- Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.
- Add a slight excess of a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.2 equivalents), and a base like potassium carbonate (1.5-2.0 equivalents).

- Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture and filter off the inorganic salts.
- Evaporate the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **Methyl 4-acetamido-2-methoxybenzoate**.

The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base, leaving the anionic nucleophile more reactive. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the phenoxide which then acts as the nucleophile.



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Caption: Synthesis workflow for **Methyl 4-acetamido-2-methoxybenzoate**.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

## Spectroscopic Data

The structure of **Methyl 4-acetamido-2-methoxybenzoate** is confirmed using a combination of spectroscopic methods.

Technique	Key Data Points
<sup>1</sup> H NMR	(400 MHz, DMSO-d <sub>6</sub> ): δ 2.07 (s, 3H, AcNH-4), 3.74 (s, 3H, OMe-2 or COOMe), 3.77 (s, 3H, COOMe or OMe-2), 7.19 (br d, J = 8.8 Hz, 1H, H-5), 10.22 (s, 1H, NH).[5]
IR Spectroscopy	Characteristic peaks for N-H stretching, C=O stretching (amide and ester), and aromatic C-H and C=C bonds are expected.
Mass Spectrometry	The exact mass is 223.08445790, which can be confirmed by high-resolution mass spectrometry.[3]

Further spectral data including IR and Mass Spectrometry can be found in various chemical databases.[6]

## Applications in Drug Development

**Methyl 4-acetamido-2-methoxybenzoate**'s primary role in drug development is as a key intermediate.

## Intermediate in API Synthesis

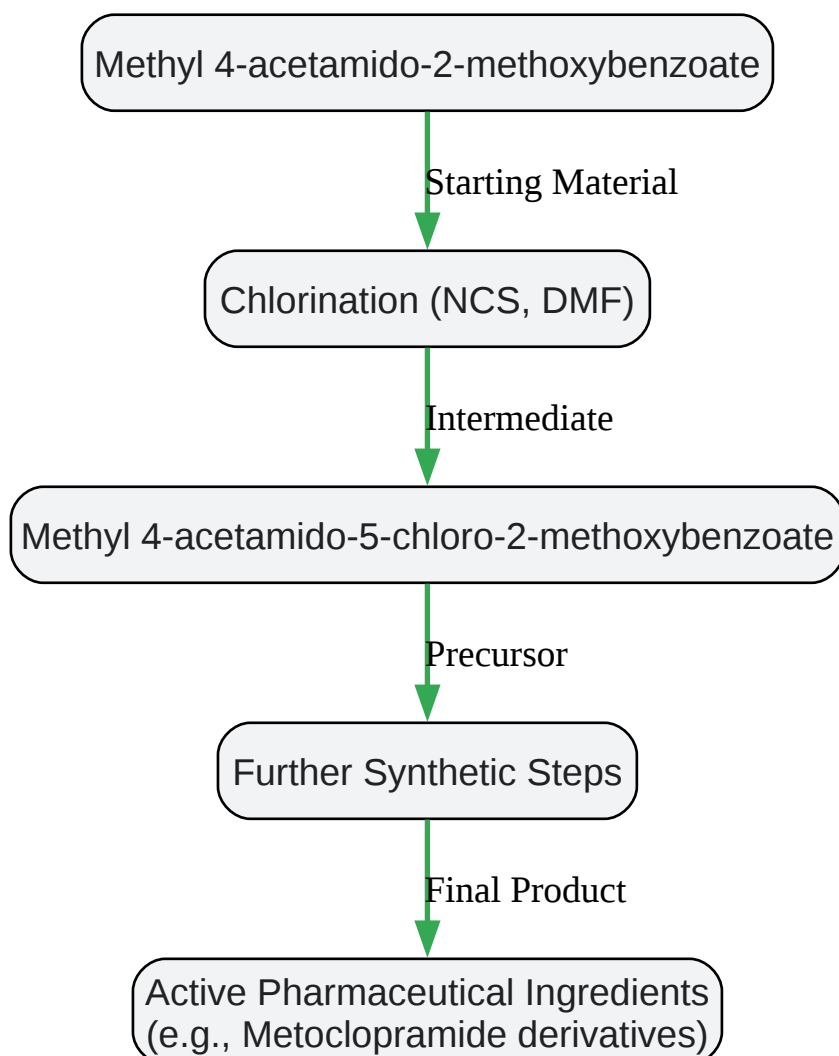
It is a direct precursor in the synthesis of more complex molecules. For instance, it is used in the preparation of Methyl 4-acetamido-5-chloro-2-methoxybenzoate, another important pharmaceutical intermediate.[7]

Protocol for Chlorination:

- Dissolve **Methyl 4-acetamido-2-methoxybenzoate** in N,N-dimethylformamide (DMF).
- Add N-chlorosuccinimide (NCS).
- The reaction is carried out with heat, and upon completion, the crude product is isolated.[7]

This chlorination step is a critical transformation in the synthesis of certain APIs. The use of NCS provides a safer and more selective method for chlorination compared to using chlorine

gas.



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Caption: Role as an intermediate in pharmaceutical synthesis.

## Pharmaceutical Impurity

As Metoclopramide EP Impurity D, this compound is a critical reference standard for the quality control of Metoclopramide.[8] Its presence and concentration in the final drug product must be carefully monitored to ensure the safety and efficacy of the medication.

## Safety and Handling

While comprehensive toxicological data is not available, **Methyl 4-acetamido-2-methoxybenzoate** is considered hazardous.

- Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]
- Precautionary Measures:
  - Wash hands thoroughly after handling.
  - Wear protective gloves, clothing, eye, and face protection.
  - Avoid breathing dust.
  - In case of contact with eyes, rinse cautiously with water for several minutes.
  - If swallowed, call a poison center or doctor.[9]

It is crucial to handle this compound in a well-ventilated area, and appropriate personal protective equipment should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).[10]

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